1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride

Salt selection Preformulation Solubility enhancement

1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride (CAS 72736-13-1) is the hydrochloride salt of Perafensine (INN, development code HR-459), an isoquinoline-based small molecule originally investigated as an antidepressant but never marketed. The compound is classified as a norepinephrine reuptake inhibitor (NRI) and has been reported to antagonize reserpine-induced effects in preclinical models.

Molecular Formula C19H20ClN3
Molecular Weight 325.8 g/mol
CAS No. 72736-13-1
Cat. No. B1623211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride
CAS72736-13-1
Molecular FormulaC19H20ClN3
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl
InChIInChI=1S/C19H19N3.ClH/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(21-19)22-12-10-20-11-13-22;/h1-9,14,20H,10-13H2;1H
InChIKeyVKLSIGROXIFLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride (CAS 72736-13-1): Chemical Identity and Research-Grade Procurement Profile


1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride (CAS 72736-13-1) is the hydrochloride salt of Perafensine (INN, development code HR-459), an isoquinoline-based small molecule originally investigated as an antidepressant but never marketed [1]. The compound is classified as a norepinephrine reuptake inhibitor (NRI) and has been reported to antagonize reserpine-induced effects in preclinical models [2]. The free base form (CAS 72444-62-3) has the molecular formula C₁₉H₁₉N₃ and a molecular weight of 289.37 g/mol, while the monohydrochloride salt carries the formula C₁₉H₂₀ClN₃ with a molecular weight of 325.84 g/mol [1]. The salt form is preferred for research procurement due to enhanced aqueous solubility and long-term storage stability relative to the free base .

Why 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride Cannot Be Replaced by Free Base or In-Class NRI Alternatives


Substituting the monohydrochloride salt with the free base (CAS 72444-62-3) or with other norepinephrine reuptake inhibitors (e.g., atomoxetine, reboxetine) introduces critical confounding variables in experimental systems. The hydrochloride salt provides a defined stoichiometric counterion that directly influences aqueous solubility (>25 mg/mL for the salt [1]) and dissolution kinetics, parameters that are uncharacterized for the free base in standard vendor specifications . Furthermore, Perafensine’s isoquinoline scaffold is structurally divergent from the phenoxypropanamine or morpholine cores of clinically established NRIs, resulting in distinct off-target profiles—including weak GABAA receptor antagonism (IC₅₀ = 1,020 nM [2]) and cytochrome P450 induction —that are absent in most comparator NRIs. These differences preclude direct functional substitution without extensive re-validation of every assay endpoint.

Quantitative Differentiation Evidence for 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride: Head-to-Head and Cross-Study Comparisons


Salt vs. Free Base: Stoichiometric Identity and Pharmaceutical Handling Properties

The monohydrochloride salt (CAS 72736-13-1) differs from the free base (CAS 72444-62-3) in defined stoichiometry, molecular weight, and solubility. The salt incorporates one equivalent of HCl, increasing molecular weight from 289.37 to 325.84 g/mol and conferring aqueous solubility exceeding 25 mg/mL [1]. The free base (density 1.155 g/cm³, boiling point 503.6 °C ) lacks published aqueous solubility data, creating uncertainty in formulation buffers and in vitro assay conditions.

Salt selection Preformulation Solubility enhancement

Norepinephrine Transporter (NET) Inhibition Potency: Cross-Study Comparison with Clinical NRIs

Perafensine inhibited [³H]norepinephrine binding to the norepinephrine transporter in rat synaptosomes with an IC₅₀ of 1,940 nM [1]. This potency is approximately 200- to 500-fold weaker than the clinical NRIs atomoxetine (IC₅₀ ≈ 1–5 nM) and reboxetine (IC₅₀ ≈ 1–10 nM) measured in comparable synaptosomal or transporter-binding assays [2]. The moderate potency makes Perafensine a useful tool compound for probing NET pharmacology at concentrations that minimize complete transporter saturation, unlike high-affinity NRIs.

Norepinephrine reuptake inhibition Transporter pharmacology Antidepressant screening

GABAA Receptor Off-Target Activity: Distinct Polypharmacology vs. Clean NRIs

Perafensine exhibits antagonist activity at recombinant human α4β1δ GABAA receptors with an IC₅₀ of 1,020 nM [1]. In contrast, the selective NRIs atomoxetine and reboxetine show negligible GABAA receptor binding at concentrations up to 10 μM in radioligand displacement panels [2]. This off-target activity is a structural consequence of the isoquinoline-piperazine scaffold and distinguishes Perafensine from cleaner NET-selective agents.

GABAA receptor Off-target profiling Polypharmacology

Reserpine Antagonism: A Preclinical Behavioral Differentiation from Standard Antidepressants

Perafensine was reported to antagonize the behavioral and biochemical effects of reserpine in rodent models, a classic preclinical screen for antidepressant activity [1]. While tricyclic antidepressants (e.g., imipramine) and monoamine oxidase inhibitors also reverse reserpine-induced ptosis and hypothermia, Perafensine's efficacy in this model was noted alongside an absence of anticholinergic effects and no potentiation of hexobarbital sedation—properties that differentiated it from tricyclic comparators in the original patent disclosure [2]. Exact ED₅₀ values for reserpine antagonism are not publicly available, limiting quantitative comparison.

Reserpine reversal Antidepressant screening Monoamine depletion model

Cytochrome P450 Induction Liability: A Key Differentiation for In Vitro ADME-Tox Profiling

Perafensine has documented cytochrome P450-inducing properties, as noted in vendor biological activity summaries . This characteristic is not shared by most selective NRIs such as atomoxetine (primarily CYP2D6 substrate) or reboxetine (minimal CYP modulation at therapeutic concentrations) [1]. The CYP induction liability makes Perafensine a valuable positive control or reference compound in P450 induction screening assays (e.g., PXR activation, hepatocyte CYP1A1/3A4 induction), a role that cannot be fulfilled by non-inducing comparators.

CYP induction Drug metabolism Hepatocyte assays

Recommended Application Scenarios for 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride Based on Quantitative Differentiation Evidence


Norepinephrine Transporter Pharmacology: Partial Occupancy and Concentration-Response Studies

With a NET IC₅₀ of 1,940 nM, Perafensine hydrochloride is well-suited for constructing graded concentration-response curves at the norepinephrine transporter without the rapid saturation seen with high-affinity clinical NRIs (IC₅₀ ~1–10 nM). Researchers can use the salt form's established aqueous solubility (>25 mg/mL) to prepare defined stock solutions for in vitro synaptosomal uptake assays or transfected cell systems [1]. The compound serves as a moderate-affinity reference ligand in novel NRI screening cascades.

In Vitro ADME-Tox Assay Development: CYP Induction Positive Control

The documented cytochrome P450-inducing properties of Perafensine distinguish it from non-inducing NRIs. This makes the compound a useful tool for validating CYP induction assays (e.g., PXR reporter gene assays, primary hepatocyte CYP1A/3A mRNA induction) where a structurally diverse positive control set is required . Procurement of the monohydrochloride salt ensures reproducible solubility in DMSO or aqueous dosing vehicles.

GABAergic-Noradrenergic Interaction Studies in Recombinant Systems

Perafensine's dual activity at NET (IC₅₀ = 1,940 nM) and α4β1δ GABAA receptors (IC₅₀ = 1,020 nM) provides a unique tool for investigating cross-talk between monoaminergic and GABAergic signaling. Unlike selective NRIs that lack GABAA activity, Perafensine can be employed at concentrations around 1–2 µM to simultaneously engage both targets in HEK293 recombinant expression systems or neuronal co-culture models [2].

Reference Compound for Isoquinoline-Piperazine Scaffold SAR in Antidepressant Discovery

As the prototype 3-piperazino-1-phenyl-isoquinoline antidepressant described in US Patent 4,282,222, Perafensine hydrochloride serves as the foundational reference compound for structure-activity relationship (SAR) studies exploring substitutions at the piperazine N4 position, phenyl ring fluorination, and isoquinoline C4 functionalization [3]. Its reserpine antagonism activity and absence of anticholinergic effects establish the baseline pharmacological fingerprint for this chemotype.

Quote Request

Request a Quote for 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.